7-Methoxy-2-methylquinoline
Overview
Description
7-Methoxy-2-methylquinoline is a chemical compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for their antibacterial, antitumor, and cytotoxic properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include cyclization, amination, and methylation processes. For instance, novel quinolines with antibacterial activity against respiratory pathogens were synthesized by designing and combining different substituents on the quinolone scaffold, as seen in the synthesis of 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxyquinolines . Similarly, methoxy-indolo[2,1-a]isoquinolines were synthesized through the Bischler-Napieralski reaction, followed by reduction and dehydrogenation . Another approach involved a three-component reaction to synthesize tetrahydroquinoline derivatives with potential antitumor and cytotoxic activities .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as methoxy groups, can significantly influence the biological activity of these compounds. For example, the crystal structure of a 3,4-dihydroisoquinoline derivative was determined by X-ray diffraction analysis, which is crucial for understanding the compound's interactions at the molecular level .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including aminomethylation, hydrogenolysis, and reductive amination. A novel method for the introduction of a methyl group at C1 of isoquinolines was demonstrated through aminomethylation/hydrogenolysis, which was applied in the total synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline . Additionally, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline involved substitution, nitration, reduction, cyclization, and chlorination steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the quinoline core. These properties are essential for the compound's pharmacokinetic profile and its suitability as a drug candidate. For instance, the antibacterial quinoline derivative exhibited favorable profiles in preliminary toxicological and nonclinical pharmacokinetic studies . The antitumor activity of quinoline derivatives is also closely related to their chemical structure, as seen in the cytotoxic evaluation of novel tetrahydroquinoline molecules .
Scientific Research Applications
Anticancer Research
7-Methoxy-2-methylquinoline derivatives have shown promising results in anticancer research. For instance, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a related compound, demonstrated significant anticancer activity, including inhibiting tumor growth in mice without obvious signs of toxicity. It inhibited tumor cell proliferation, induced apoptosis, and disrupted tumor vasculature, acting as a tubulin-binding tumor-vascular disrupting agent (Cui et al., 2017).
Antileishmanial Activity
Lepidines, derivatives of 7-Methoxy-2-methylquinoline, have been investigated for their antileishmanial properties. One such compound, WR 6026, was found to be over 700 times more effective than the standard antimonial drug in a hamster-Leishmania donovani model (Kinnamon et al., 1978).
Tubulin Polymerization Inhibition
Studies have also focused on derivatives of 7-Methoxy-2-methylquinoline for their ability to inhibit tubulin polymerization, a mechanism crucial in anticancer drug development. Research indicates that these compounds effectively disrupt microtubule assembly, a property valuable for cancer treatment (Gastpar et al., 1998).
Quantum Entanglement in Cancer Diagnosis
An interesting application includes the use of a related molecule, 6-Methoxy-8-[[6Methoxy-8-[[6-Methoxy-2-Methyl-1-(2-Methylpropyl)-3,4Dihydro-1H-Isoquinolin-7-yl]Oxy]-2-Methyl-1-(2-Methylpropyl)-3,4-Dihydro-1H-Isoquinolin-7-yl]Oxy]-2-Methyl-1(2-Methylpropyl)-3,4-Dihydro-1H Isoquinolin-7-ol, in the diagnosis of human cancer cells, tissues, and tumors using quantum entanglement dynamics (Alireza et al., 2019).
Antidepressant Potential
Research has explored the antidepressant-like effects of certain derivatives, such as 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, indicating their potential in treating depression through the l-arginine–nitric oxide–cyclic guanosine monophosphate pathway (Dhir & Kulkarni, 2011).
Chemotherapeutic Agents
Various 7-Methoxy-2-methylquinoline derivatives have been studied as potential chemotherapeutic agents. Their efficacy against diseases like leishmaniasis has been highlighted, with some showing many-fold greater activity compared to standard drugs (Kinnamon et al., 1980).
Safety And Hazards
Future Directions
Quinoline structures, including 7-Methoxy-2-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, future research may focus on exploring the potential biological and pharmaceutical activities of 7-Methoxy-2-methylquinoline and its derivatives .
properties
IUPAC Name |
7-methoxy-2-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-9-5-6-10(13-2)7-11(9)12-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVADHKTNBIYSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443662 | |
Record name | 7-Methoxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2-methylquinoline | |
CAS RN |
19490-87-0 | |
Record name | 7-Methoxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19490-87-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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